molecular formula C14H12N2O5 B13239230 Methyl 2-[4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate

Methyl 2-[4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate

Cat. No.: B13239230
M. Wt: 288.25 g/mol
InChI Key: JYPCFEPONNINOG-UHFFFAOYSA-N
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Description

Methyl 2-[4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a nitrophenyl group attached to a dihydropyridinone ring, which is further connected to a methyl acetate group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate typically involves a multi-step process. One common method includes the condensation of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the dihydropyridinone ring. The final step involves esterification with methanol to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

Methyl 2-[4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the dihydropyridinone ring can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-bromo-2-nitrophenyl)acetate
  • Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate
  • 2-(2-methyl-3-nitrophenyl)acetamide

Uniqueness

Methyl 2-[4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is unique due to the presence of the dihydropyridinone ring, which imparts distinct chemical and biological properties

Biological Activity

Methyl 2-[4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of dihydropyridine derivatives. Its structure includes a dihydropyridine ring substituted with a nitrophenyl group and an ester functional group. The molecular formula is C15H14N2O4, with a molecular weight of approximately 286.28 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to exhibit:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Modulation : It can interact with receptors, potentially altering signaling pathways that regulate physiological responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance:

  • Antibacterial Efficacy : The compound demonstrated significant antibacterial activity against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.004 mg/mL to 0.045 mg/mL, indicating potent activity compared to standard antibiotics like ampicillin and streptomycin .
Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Escherichia coli0.0040.008
Staphylococcus aureus0.0110.020
Bacillus cereus0.0150.030
Enterobacter cloacae0.0040.008

Antifungal Activity

In addition to antibacterial properties, the compound also exhibited antifungal activity against various fungal strains, with MIC values indicating good efficacy against pathogens such as Trichoderma viride and Aspergillus fumigatus .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of the nitrophenyl moiety significantly enhances the biological activity of this compound. Variations in substituents on the dihydropyridine core can lead to changes in potency and selectivity against different biological targets.

Case Studies

  • Study on Antimicrobial Properties :
    A comprehensive study evaluated the antimicrobial efficacy of various dihydropyridine derivatives, including this compound. Results indicated that this compound outperformed many traditional antibiotics in inhibiting bacterial growth .
  • Crystal Structure Analysis :
    The crystal structure analysis revealed that the compound maintains a planar configuration conducive for enzyme binding, which is critical for its inhibitory action .

Properties

Molecular Formula

C14H12N2O5

Molecular Weight

288.25 g/mol

IUPAC Name

methyl 2-[4-(3-nitrophenyl)-2-oxopyridin-1-yl]acetate

InChI

InChI=1S/C14H12N2O5/c1-21-14(18)9-15-6-5-11(8-13(15)17)10-3-2-4-12(7-10)16(19)20/h2-8H,9H2,1H3

InChI Key

JYPCFEPONNINOG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC(=CC1=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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